molecular formula C7H9NO3 B13344907 (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid

(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid

Cat. No.: B13344907
M. Wt: 155.15 g/mol
InChI Key: TXRKGYACDPFSKB-YFKPBYRVSA-N
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Description

(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid is a chiral compound featuring an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring through cyclization reactions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the van Leusen synthesis or other cyclization methods that allow for large-scale production. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    Oxazole: The parent compound with a similar heterocyclic structure.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxazoline: A reduced form of oxazole with a saturated ring.

Uniqueness: (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid is unique due to its chiral nature and the presence of the oxazole ring, which imparts specific biological activities and chemical reactivity. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules further distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(2S)-2-methyl-3-(1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

TXRKGYACDPFSKB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=CN=CO1)C(=O)O

Canonical SMILES

CC(CC1=CN=CO1)C(=O)O

Origin of Product

United States

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